![molecular formula C17H20FN3 B2861346 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine CAS No. 709001-17-2](/img/structure/B2861346.png)

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

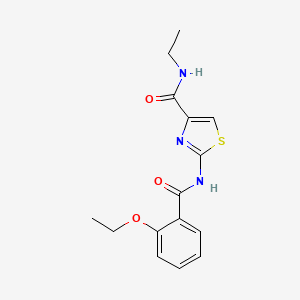

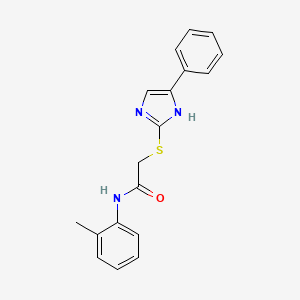

“4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine” is a chemical compound with the molecular formula C17H20FN3. It has a molecular weight of 285.36 . It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylamine group attached to a piperazine ring, which is further attached to a fluoro-benzyl group . More detailed structural analysis would require specific crystallographic or spectroscopic data, which is not available in the search results .Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.36 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact physical properties such as melting point, boiling point, and solubility are not available in the search results .Scientific Research Applications

-

Scientific Field: Biological Product Quality Improvement

- Application Summary : The compound could potentially be used in the characterization of biological products at the molecular level . This includes vaccines made from the polysaccharide capsules that surround certain types of pathogenic bacteria .

- Methods of Application : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry are used to characterize these products . The three-dimensional structure of the capsular polysaccharides in vaccines is studied to better understand how they function .

- Results or Outcomes : This knowledge contributes to the development of safe and potent vaccines . The laboratory is inventing new NMR experiments and improving the technology used to characterize polysaccharides .

-

Scientific Field: Environmental Science and Pollution Research

- Application Summary : The compound could potentially be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . This SBPC can be used for the removal of heavy metal ions in water .

- Methods of Application : Characterization techniques are employed to evaluate the microstructure and adsorption mechanism . The SBPC demonstrated high copper binding capacities through response surface methodology (RSM) and column studies .

- Results or Outcomes : SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .

-

Scientific Field: Energy & Environmental Science

- Application Summary : The compound could potentially be used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries . This is a promising application to address the challenges faced by commercialized lithium-ion batteries (LIBs) due to using liquid electrolytes (LEs), including limited energy density and insufficient safety performance .

- Methods of Application : The in-situ polymerization strategy can achieve good interfacial contact between solid-state polymer electrolytes (SPEs) and electrodes, significantly reducing the interfacial resistance . The components of the in-situ polymerization system, such as monomers, initiators, lithium salts, and backbone materials, are summarized .

- Results or Outcomes : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .

-

Scientific Field: Proteomics Research

- Application Summary : The compound could potentially be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The methods of application in proteomics research vary widely and can include techniques such as mass spectrometry, protein microarrays, and two-dimensional gel electrophoresis .

- Results or Outcomes : The outcomes of proteomics research can lead to a better understanding of disease processes, the development of new therapeutic strategies, and the discovery of new biomarkers for disease diagnosis .

-

Scientific Field: Spinal Cord Injury Research

- Application Summary : The compound could potentially be used in research related to spinal cord injury . This research focuses on understanding the role of collagen I in scarring and CNS regeneration failure .

- Methods of Application : The research involves studying the effects of collagen I on axonal regrowth after spinal cord injury . The inhibitory signaling is mediated by mechanosensitive ion channels and RhoA activation .

- Results or Outcomes : The results reveal a collagen I-mechanotransduction axis that regulates axonal regrowth in spinal cord injury . The research raises a promising strategy for rapid clinical application .

-

Scientific Field: Virtual Private Network (VPN) Security

- Application Summary : The compound could potentially be used in the development of security measures for virtual private network (VPN) applications . This research focuses on addressing a novel attack against virtually all VPN apps that forces them to send and receive some or all traffic outside of the encrypted tunnel .

- Methods of Application : The research involves studying the effects of the attack on VPN applications and developing countermeasures . The attack works by manipulating the DHCP server that allocates IP addresses to devices trying to connect to the local network .

- Results or Outcomes : The results reveal a vulnerability in VPN applications that could potentially be exploited by attackers . The research raises awareness about the vulnerability and the need for improved security measures .

properties

IUPAC Name |

4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJIWNOWJDHUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)

![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)